molecular formula C12H19NO B13973544 3-(2-(Aminomethyl)phenyl)-2,2-dimethylpropan-1-OL

3-(2-(Aminomethyl)phenyl)-2,2-dimethylpropan-1-OL

Cat. No.: B13973544
M. Wt: 193.28 g/mol
InChI Key: JHTKIWJOFOSKRL-UHFFFAOYSA-N
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Description

3-(2-(Aminomethyl)phenyl)-2,2-dimethylpropan-1-OL is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Aminomethyl)phenyl)-2,2-dimethylpropan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of secondary amines with o-(bromomethyl)phenylboronic acid . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Aminomethyl)phenyl)-2,2-dimethylpropan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(2-(Aminomethyl)phenyl)-2,2-dimethylpropan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Aminomethyl)phenyl)-2,2-dimethylpropan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenylboronic acid: Shares the aminomethylphenyl structure but lacks the dimethylpropan-1-ol moiety.

    3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-OL: Similar structure but with a methoxy group instead of an aminomethyl group.

Uniqueness

3-(2-(Aminomethyl)phenyl)-2,2-dimethylpropan-1-OL is unique due to the presence of both the aminomethyl and dimethylpropan-1-ol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[2-(aminomethyl)phenyl]-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H19NO/c1-12(2,9-14)7-10-5-3-4-6-11(10)8-13/h3-6,14H,7-9,13H2,1-2H3

InChI Key

JHTKIWJOFOSKRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1CN)CO

Origin of Product

United States

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